3,3'-Diamino-4,4'-dihydroxybiphenyl
Overview
Description
3,3’-Diamino-4,4’-dihydroxybiphenyl is an organic compound with the molecular formula C12H12N2O2 It is a derivative of biphenyl, characterized by the presence of amino and hydroxyl groups on each phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-diamino-4,4’-dihydroxybiphenyl typically involves the nitration of 4,4’-dihydroxybiphenyl to form 3,3’-dinitro-4,4’-dihydroxybiphenyl, followed by a reduction process. The nitration reaction is carried out using a mixture of toluene and glacial acetic acid as solvents, with nitric acid as the nitrating agent. The reaction is conducted at a temperature of 5°C for 2.5 hours, yielding the dinitro compound with a high purity .
The reduction of 3,3’-dinitro-4,4’-dihydroxybiphenyl to 3,3’-diamino-4,4’-dihydroxybiphenyl is achieved using hydrazine hydrate in the presence of a palladium/carbon catalyst. The reaction is performed at a temperature range of 70°C to 150°C, resulting in a high yield and purity of the final product .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity while minimizing time and cost. The nitration and reduction steps are carefully controlled, and the use of efficient catalysts and solvents is crucial. The final product is obtained through filtration, precipitation, and vacuum drying .
Types of Reactions:
Oxidation: 3,3’-Diamino-4,4’-dihydroxybiphenyl can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound itself is synthesized through a reduction process, indicating its potential to participate in further reduction reactions.
Substitution: The amino and hydroxyl groups on the biphenyl rings make it susceptible to various substitution reactions, such as halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate and palladium/carbon are used for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated biphenyl compounds
Scientific Research Applications
3,3’-Diamino-4,4’-dihydroxybiphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,3’-diamino-4,4’-dihydroxybiphenyl involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
4,4’-Diamino-3,3’-dihydroxybiphenyl: Similar structure but different positioning of amino and hydroxyl groups.
3,3’-Dihydroxybenzidine: Another biphenyl derivative with hydroxyl groups in different positions.
Uniqueness: Its ability to undergo various chemical reactions and form stable derivatives makes it valuable in multiple fields .
Properties
IUPAC Name |
2-amino-4-(3-amino-4-hydroxyphenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6,15-16H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLDGFZCFRXUIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346454 | |
Record name | 3,3'-Diamino-4,4'-biphenyldiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4194-40-5 | |
Record name | 3,3'-Diamino-4,4'-biphenyldiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-Diamino-[1,1'-biphenyl]-4,4'-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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